

# VX-702 Solubility and Stock Solution Preparation

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## Compound Focus: VX-702

CAS No.: 745833-23-2

Cat. No.: S548806

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The following table consolidates the solubility data and recommended stock solution preparation methods for **VX-702**.

Solvent	Solubility (at 25°C)	Stock Solution Concentration	Preparation Notes
DMSO	81 - 103.88 mg/mL (200.34 - 256.96 mM) [1] [2] [3]	10-100 mM	<b>Warm</b> tube at 37°C for 10 minutes and/or <b>sonicate</b> to achieve higher concentrations [3]. Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1].
Water	Insoluble [2]	Not applicable	-
Ethanol	≥3.88 mg/mL (with ultrasonic) [3] or Insoluble [2]	Varies	Conflicting data exists; in-house verification is strongly recommended. Using ultrasonic aid may be necessary [3].

## Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when working with **VX-702**.

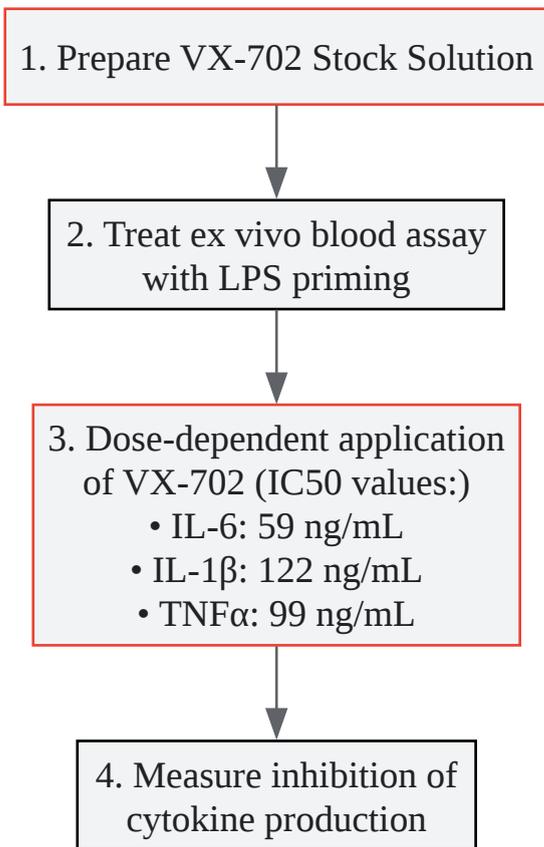
- Q: How do I achieve a high-concentration stock solution in DMSO?**

- **A:** If the powder does not dissolve completely at room temperature, try **gently warming** the tube at **37°C for 10 minutes** and/or using a brief **ultrasonic bath** treatment [3]. Always use **freshly opened DMSO** to minimize water absorption, which can significantly impact solubility [1].
- **Q: How can I create a homogeneous suspension for in vivo studies?**
  - **A:** For animal experiments, you can use a carrier like **CMC-Na**. As a sample protocol, add 5 mg of **VX-702** to 1 mL of CMC-Na solution and mix vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL [2].
- **Q: What is the recommended storage condition for VX-702 and its solutions?**
  - **A:**
    - **Powder:** Store at -20°C [1] [3].
    - **DMSO Stock Solution:** For long-term storage, aliquot and store at **-80°C for up to 2 years** or at **-20°C for up to 1 year** [1]. It is generally not recommended to store solutions for long periods; please use them soon after preparation [3].

## Experimental Protocols from Literature

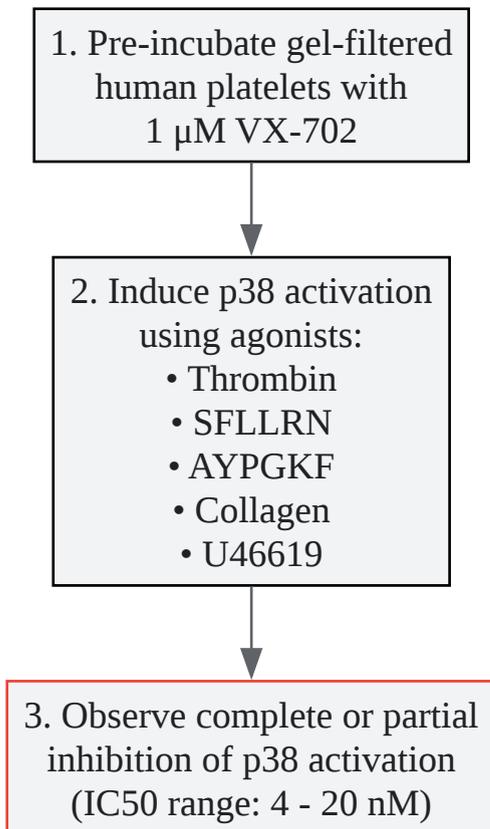
The following workflows detail established experimental procedures using **VX-702** from cited literature.

### In Vitro Protocol: Inhibition of Cytokine Production in LPS-Primed Blood [2] [3]



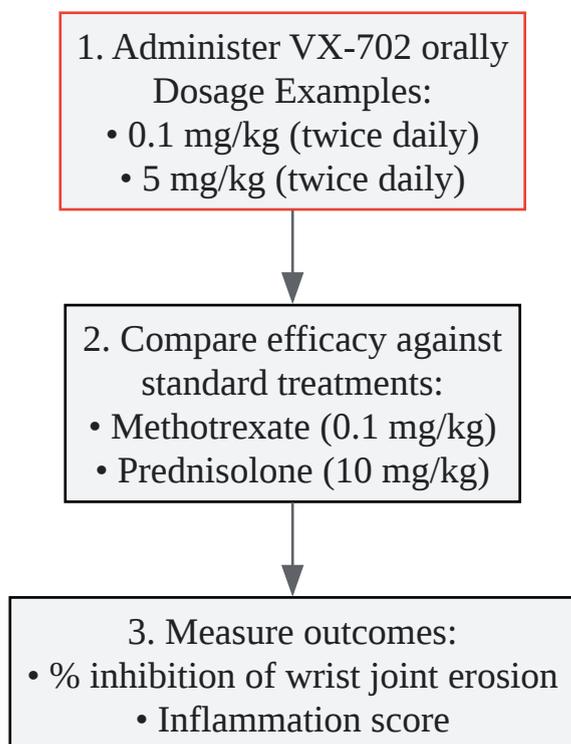
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**In Vitro Protocol: Inhibition of p38 Activation in Platelets [1] [2] [3]**



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**In Vivo Protocol: Mouse Collagen-Induced Arthritis Model [2] [3]**



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## Critical Technical Notes

- **Solubility Verification:** The provided solubility values are from vendor testing. Slight batch-to-batch variations are normal, so you should **verify solubility in your own laboratory** [2].
- **Solvent Compatibility:** **VX-702** is insoluble in water. When preparing working solutions for cellular assays from a DMSO stock, ensure the **final DMSO concentration is diluted to a level that is non-toxic to your cell lines** (typically  $\leq 0.1\%$ ).
- **Biological Activity:** **VX-702** is a **highly selective, ATP-competitive inhibitor of p38 $\alpha$  MAPK**, showing about 14-fold higher potency for p38 $\alpha$  versus p38 $\beta$  [1] [4] [3].

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## References

1. VX-702 | p38 $\alpha$  MAPK Inhibitor [medchemexpress.com]
2. VX-702 Datasheet [selleckchem.com]
3. VX-702 - Selective P38 MAPK Inhibitor [apexbt.com]
4. VX-702 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]

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